3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride
CAS No.: 1290998-99-0
Cat. No.: VC2556587
Molecular Formula: C6H9ClN2O2
Molecular Weight: 176.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1290998-99-0 |
|---|---|
| Molecular Formula | C6H9ClN2O2 |
| Molecular Weight | 176.6 g/mol |
| IUPAC Name | 3,5-dimethyl-1H-pyrazole-4-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H8N2O2.ClH/c1-3-5(6(9)10)4(2)8-7-3;/h1-2H3,(H,7,8)(H,9,10);1H |
| Standard InChI Key | FXLLWAABIJBTQB-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1)C)C(=O)O.Cl |
| Canonical SMILES | CC1=C(C(=NN1)C)C(=O)O.Cl |
Introduction
Chemical Properties and Structure
Molecular Structure
3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride consists of a pyrazole core with specific substitution patterns that define its chemical behavior. The compound can be represented through various chemical identifiers including its IUPAC name (3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride), InChI (InChI=1S/C6H8N2O2.ClH/c1-3-5(6(9)10)4(2)8-7-3;/h1-2H3,(H,7,8)(H,9,10);1H), and canonical SMILES notation (CC1=C(C(=NN1)C)C(=O)O.Cl). The pyrazole ring provides aromatic character to the molecule, while the carboxylic acid group introduces acidic properties and serves as a versatile functional handle for further chemical modifications and derivatization.
Chemical Reactivity
The reactivity of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride is largely governed by its functional groups. The carboxylic acid moiety can participate in typical reactions associated with carboxylic acids, including esterification, amide formation, and reduction. These reactions provide pathways for developing derivatives with modified properties. The pyrazole ring, being aromatic in nature, can undergo various substitution reactions, particularly at the nitrogen positions. Additionally, the nitrogen atoms in the pyrazole ring can serve as coordination sites for metal ions, making the compound valuable in coordination chemistry applications.
Synthesis Methods
Synthetic Routes
The synthesis of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride typically involves multiple steps with careful control of reaction conditions. One common synthetic approach begins with the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent, which produces 3,5-dimethyl-1H-pyrazole-4-carboxylic acid dimethyl ester as an intermediate. This intermediate is subsequently hydrolyzed under acidic conditions to yield the desired compound. Alternative synthetic routes may involve the direct formation of the pyrazole ring through the reaction of 1,3-dicarbonyl compounds with hydrazine, followed by appropriate substitutions and modifications to introduce the required functional groups.
Optimization Strategies
For optimizing the synthesis of this compound, several critical parameters require careful consideration. The choice of reagents, particularly the purity of starting materials like chloroacetyl chloride, significantly impacts the success of the reaction and the yield of the desired product. Reaction monitoring using techniques such as thin-layer chromatography (TLC) or in situ Fourier-transform infrared spectroscopy (FTIR) helps determine the optimal reaction time and prevent unwanted side reactions. The purification process typically involves acid-base extraction to isolate the hydrochloride salt, followed by recrystallization from appropriate solvent systems to enhance purity.
Industrial Production Considerations
For large-scale industrial production, continuous flow reactors offer advantages over batch processes, providing better control over reaction parameters and improved consistency in product quality. The scalability of the synthesis requires careful evaluation of factors such as heat transfer, mixing efficiency, and safety considerations, particularly when working with reactive intermediates. Environmental factors and green chemistry principles are increasingly important in industrial settings, driving the development of more sustainable synthetic approaches with reduced waste generation and energy consumption.
Biological Activity
Anti-inflammatory Properties
3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride and its derivatives exhibit significant anti-inflammatory activity, as demonstrated in various experimental models. Studies have shown that at a concentration of 10 μM, the compound inhibits pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) with efficacy comparable to standard anti-inflammatory drugs like dexamethasone. The data from these studies can be summarized in the following table:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride (10 μM) | 76 | 86 |
| Dexamethasone (standard) | 76 | 86 |
The mechanism underlying these anti-inflammatory effects involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response cascade. The inhibitory potency against these enzymes has been quantified:
| Enzyme | IC50 (μM) |
|---|---|
| COX-1 | 19.45 ± 0.07 |
| COX-2 | 42.1 ± 0.30 |
These values indicate that the compound functions as a moderate inhibitor of both COX isoforms, with slightly higher selectivity toward COX-1 compared to COX-2.
Antimicrobial Activity
Research has demonstrated that 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride possesses noteworthy antimicrobial properties. Studies investigating the compound and its derivatives against various bacterial strains have shown promising results, particularly against both gram-positive and gram-negative bacteria. The following table summarizes the antimicrobial activity against common bacterial pathogens:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 40 μg/mL |
| Staphylococcus aureus | 40 μg/mL |
These findings suggest potential applications in the development of novel antimicrobial agents, particularly in an era of increasing antibiotic resistance. The compound's antimicrobial mechanism appears to involve inhibition of essential enzymatic pathways in bacterial cells, though the specific molecular targets require further elucidation through detailed mechanistic studies.
Antitumor Activity
Significant research has explored the anticancer potential of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride and its derivatives. In vitro studies using various cancer cell lines, particularly A549 lung cancer cells, have demonstrated that these compounds can induce apoptosis through mitochondrial pathways. The mechanism involves the generation of reactive oxygen species (ROS), which triggers cellular damage leading to programmed cell death. Additionally, some derivatives have shown the ability to interact with histone deacetylases (HDACs), suggesting epigenetic mechanisms may contribute to their anticancer effects. These findings position the compound as a promising scaffold for the development of novel anticancer therapeutics with potentially novel mechanisms of action.
Research Applications
Medicinal Chemistry Applications
In the field of medicinal chemistry, 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride serves as a valuable building block for designing bioactive compounds with diverse pharmacological properties. The versatility of this scaffold allows for various structural modifications, particularly at the nitrogen positions of the pyrazole ring and through derivatization of the carboxylic acid group. Structure-activity relationship studies have demonstrated that N-substituted derivatives exhibit enhanced biological activities, with the nature of the substituent significantly influencing the pharmacological profile. For example, derivatives featuring aromatic substituents at the N-position generally show improved antibacterial activity compared to those with aliphatic substituents, providing important insights for rational drug design strategies.
Coordination Chemistry
The nitrogen atoms in the pyrazole ring of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride make it an excellent ligand for coordination with various metal ions. These coordination complexes exhibit unique properties that find applications in catalysis, materials science, and potentially in medicinal chemistry as metallodrugs. The metal complexes formed by this compound can adopt various coordination geometries depending on the metal ion, the reaction conditions, and the presence of other ligands. The resulting complexes often demonstrate distinctive spectroscopic, magnetic, and catalytic properties that can be tuned through careful selection of the metal center and modification of the ligand structure.
Agricultural Chemistry
In agricultural chemistry, 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride and its derivatives have been explored for their potential applications as herbicides, pesticides, and plant growth regulators. The compound's ability to inhibit specific enzymatic pathways in plants and microorganisms makes it valuable for these agricultural applications. The selectivity of these compounds can be modulated through structural modifications, allowing for the development of agents that target specific pests or weeds while minimizing impact on beneficial organisms and crops. This application represents an important area for future research, particularly in the context of sustainable agriculture and food security challenges.
Case Studies and Research Findings
Antibacterial Derivatives Study
A significant research study focused on synthesizing and evaluating N-substituted derivatives of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid for their antibacterial properties. The study systematically introduced various substituents at the N-position of the pyrazole ring and assessed their activity against a panel of clinically relevant bacterial strains. The most potent derivative demonstrated minimum inhibitory concentration (MIC) values significantly lower than several standard antibiotics, highlighting the potential of these compounds as novel antibacterial agents. Structure-activity relationship analysis revealed that derivatives containing electron-withdrawing groups exhibited enhanced activity, providing valuable insights for future optimization efforts.
Carrageenan-Induced Edema Model
In vivo studies using the carrageenan-induced paw edema model have provided compelling evidence for the anti-inflammatory activity of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride. In this widely accepted model for acute inflammation, the compound demonstrated dose-dependent reduction in paw swelling when administered to experimental animals. At higher doses (10 mg/kg and above), the anti-inflammatory effect was comparable to standard non-steroidal anti-inflammatory drugs, with maximum activity observed 3-4 hours after administration. These findings corroborate the in vitro observations of COX enzyme inhibition and support the potential development of this compound as an anti-inflammatory agent for various inflammatory conditions.
Cancer Cell Apoptosis Investigation
A detailed investigation into the anticancer properties of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid derivatives revealed their ability to induce apoptosis in A549 lung cancer cells through mitochondrial pathways. The study employed various experimental techniques, including flow cytometry, western blotting, and fluorescence microscopy, to elucidate the mechanism of action. Key findings included the upregulation of pro-apoptotic proteins (such as Bax and caspases) and downregulation of anti-apoptotic proteins (such as Bcl-2), consistent with the intrinsic pathway of apoptosis. Furthermore, the study established a correlation between reactive oxygen species generation and cytotoxic activity, suggesting oxidative stress as a primary mechanism for the observed anticancer effects.
Analytical Methods and Characterization
Spectroscopic Techniques
The characterization of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride typically employs multiple complementary spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the proton and carbon environments within the molecule, with characteristic signals for the methyl groups, pyrazole ring protons, and carboxylic acid proton. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups through their characteristic absorption bands, such as those for the carboxylic acid (C=O stretch, O-H stretch) and pyrazole ring vibrations. Mass spectrometry confirms the molecular weight and provides fragmentation patterns that can help verify the structural integrity of the compound.
Crystallographic Analysis
X-ray diffraction (XRD) techniques offer valuable insights into the crystal structure and solid-state properties of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride. Crystal structure determination using single-crystal XRD reveals the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding that stabilize the crystal lattice. For this compound, crystallographic studies have employed software like SHELXS97 for structure solution and SHELXL97 for refinement, with particular attention to resolving hydrogen bonding ambiguities that often present challenges in pyrazole-containing structures.
Structure-Activity Relationships
Comparison with Structural Analogs
3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride belongs to a family of pyrazole derivatives that includes several structural analogs with varying substitution patterns. Compared to related compounds such as 3-amino-4-pyrazolecarboxylic acid, 3-methylpyrazole-4-carboxylic acid, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, and 2H-pyrazole-3-carboxylic acid, the distinguishing features of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride lie in its specific substitution pattern. The presence of two methyl groups at positions 3 and 5, combined with the carboxylic acid at position 4, creates a unique electronic environment that influences the compound's reactivity, biological activity, and physical properties.
Critical Structure Features
Detailed structure-activity relationship studies have identified several critical structural features that contribute to the biological activity of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride and its derivatives. The methyl groups at positions 3 and 5 appear to be essential for certain biological activities, potentially due to their electronic effects on the pyrazole ring or through hydrophobic interactions with biological targets. The carboxylic acid group at position 4 serves as a key functional handle for derivatization but also contributes to biological activity through potential hydrogen bonding interactions. The protonation state of the pyrazole nitrogen atoms, influenced by the hydrochloride salt formation, affects the compound's interaction with biological receptors and its pharmacokinetic properties.
Optimization Strategies
Based on structure-activity relationship insights, several strategies have emerged for optimizing derivatives of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride for specific applications. For enhancing antimicrobial activity, introducing halogen or aryl groups at the 1-position has proven effective, as demonstrated in studies exploring derivatives like 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. For anticancer applications, modifications that enhance the compound's ability to induce apoptosis, such as the incorporation of groups that increase reactive oxygen species generation, have shown promise. Computational approaches, including molecular docking studies, provide valuable guidance for rational design efforts by predicting interactions with specific biological targets like enzymes or receptors.
Future Research Directions
Addressing Research Gaps
Despite the significant progress in understanding 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride, several important research gaps remain to be addressed. Comprehensive toxicological profiling of the compound and its derivatives is essential for advancing potential therapeutic applications. More detailed mechanistic studies are needed to fully elucidate the molecular basis of the observed biological activities, particularly the antimicrobial and anticancer effects. Optimization of synthetic routes for large-scale production represents another critical area for investigation, focusing on enhancing yield, reducing costs, and minimizing environmental impact through green chemistry approaches.
Emerging Applications
Emerging research suggests numerous novel applications for 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride beyond its current uses. In materials science, the compound's ability to form metal complexes opens possibilities for developing catalysts, sensors, and functional materials with unique properties. In medicinal chemistry, the exploration of hybrid molecules combining the pyrazole scaffold with other bioactive moieties represents a promising approach for developing multi-target drugs. The potential applications in agricultural chemistry, particularly as environmentally friendly pest control agents, merit further investigation in the context of sustainable agriculture practices.
Methodological Advances
Advancements in analytical and synthetic methodologies are expected to accelerate research on 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride and related compounds. High-throughput screening technologies, combined with computational methods, can facilitate the rapid identification of promising derivatives with enhanced properties. The application of flow chemistry approaches to the synthesis of this compound could improve efficiency, reproducibility, and scalability. Advanced spectroscopic techniques, including time-resolved methods and hyphenated techniques combining separation and detection, will provide deeper insights into the compound's properties and interactions with biological systems.
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